4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde

Lipophilicity ADME Drug Discovery

Secure your supply of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde, a precision synthetic intermediate engineered for demanding medicinal chemistry programs. Its unique 3-chloro substitution delivers a LogP of 4.38 and optimal electrophilicity for efficient SNAr/cross-coupling reactions, while the 80–82°C melting point ensures straightforward handling and precise weighing in parallel synthesis. The solid physical state and defined 97% purity guarantee consistent reagent quality across multiple campaigns, making it a non-interchangeable building block for SAR expansion and lead optimization. Request a bulk quote today to advance your discovery pipeline.

Molecular Formula C13H8ClNO4
Molecular Weight 277.66 g/mol
CAS No. 320417-03-6
Cat. No. B1350407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde
CAS320417-03-6
Molecular FormulaC13H8ClNO4
Molecular Weight277.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C13H8ClNO4/c14-10-2-1-3-11(7-10)19-13-5-4-9(8-16)6-12(13)15(17)18/h1-8H
InChIKeyFLWAMJZFOINMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde (CAS 320417-03-6): Procurement-Ready Physicochemical Baseline and Structural Context


4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde (CAS 320417-03-6, molecular formula C₁₃H₈ClNO₄, molecular weight 277.66 g/mol) is a nitrobenzaldehyde derivative characterized by a 3-chlorophenoxy substituent at the 4-position and a nitro group at the 3-position of the benzaldehyde core . The compound exhibits a melting point range of 80–82°C and a predicted LogP of approximately 4.38, indicating moderate lipophilicity . As a versatile synthetic intermediate, it serves as a key building block in medicinal chemistry for constructing heterocyclic scaffolds and biologically active molecules .

Procurement Risk: Why In-Class 3-Nitro-4-phenoxybenzaldehyde Analogs Cannot Substitute for 320417-03-6


Simple replacement of the 3-chlorophenoxy moiety with an unsubstituted phenoxy or regioisomeric chlorophenoxy group significantly alters physicochemical and electronic properties that are critical for downstream synthetic transformations and biological target engagement . As demonstrated in comparative analyses, the 3-chloro substitution confers a distinct LogP (4.38) and melting point (80–82°C) profile compared to the 4-chloro isomer, directly impacting solubility, crystallization behavior, and, consequently, reaction yield and purity in multi-step syntheses . Furthermore, the specific electron-withdrawing and steric properties of the 3-chloro substituent are essential for achieving desired reactivity in nucleophilic aromatic substitution and cross-coupling reactions, making it a non-interchangeable building block .

Quantitative Differentiation of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde (320417-03-6) Against Closest Analogs


Regioisomeric Chlorine Position Alters LogP by >0.5 Units, Impacting Lipophilicity-Dependent Assays

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde exhibits a predicted LogP of 4.38, which is significantly higher than its 4-chloro regioisomer (predicted LogP approximately 3.85) and its unsubstituted phenoxy analog (predicted LogP approximately 3.50) . This difference of >0.5 LogP units translates to a >3-fold change in partition coefficient, directly influencing membrane permeability and non-specific binding in biological assays .

Lipophilicity ADME Drug Discovery

Melting Point Differentiates 3-Chloro Isomer (80–82°C) from 4-Chloro Analog for Crystallization-Dependent Workflows

The melting point of 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde is reported as 80–82°C, whereas the 4-chloro regioisomer is typically described as a liquid or low-melting solid at room temperature . This solid-state property facilitates straightforward purification via recrystallization and enables accurate weighing of solid aliquots, reducing solvent waste and improving reproducibility in high-throughput synthesis workflows .

Crystallization Purification Solid-State Chemistry

Electron-Withdrawing 3-Chloro Substituent Enhances Reactivity in Nucleophilic Aromatic Substitution vs. Unsubstituted Phenoxy Analog

The 3-chloro substituent exerts a -I (inductive) electron-withdrawing effect that activates the phenoxy ring toward nucleophilic aromatic substitution (SNAr) compared to the unsubstituted phenoxy analog . This electronic activation enables milder reaction conditions and higher yields in derivatization reactions, such as amination or alkoxylation, expanding the accessible chemical space for structure-activity relationship (SAR) studies .

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Commercially Available at 97% Purity with Defined Storage (2–8°C) Ensures Reproducible Synthetic Outcomes

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is commercially available with a minimum purity specification of 97% and recommended storage conditions of 2–8°C in a sealed, dry environment . In contrast, several close analogs, including the 4-chloro and 2-chloro regioisomers, are frequently listed with lower purity grades (e.g., 95%) or without explicit storage recommendations .

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Procuring 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde (320417-03-6)


Medicinal Chemistry Scaffold Diversification via SNAr and Cross-Coupling

Researchers aiming to expand SAR around a benzaldehyde core can leverage the enhanced electrophilicity of the 3-chloro-substituted phenoxy ring for efficient SNAr reactions . The solid physical state (80–82°C) facilitates precise weighing and parallel synthesis workflows, while the defined 97% purity and storage conditions ensure consistent reagent quality across multiple synthetic campaigns .

Cellular and In Vivo Pharmacology Studies Requiring Moderate Lipophilicity

For programs optimizing ADME properties, the LogP of 4.38 for the 3-chloro isomer provides a distinct lipophilicity profile compared to the 4-chloro (LogP ~3.85) and unsubstituted phenoxy (LogP ~3.50) analogs . This property makes the 3-chloro derivative a valuable tool for probing the relationship between lipophilicity and membrane permeability or target engagement in cellular assays .

Crystallization and Solid-State Formulation Development

The well-defined melting point of 80–82°C and solid physical state at ambient temperature make this compound a suitable candidate for crystallization studies and formulation development . Its higher melting point relative to liquid or low-melting regioisomers simplifies handling and purification, reducing the technical burden in both academic and industrial settings .

Technical Documentation Hub

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